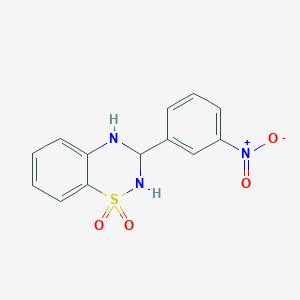

3-(3-nitrophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Description

Properties

IUPAC Name |

3-(3-nitrophenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4S/c17-16(18)10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)21(19,20)15-13/h1-8,13-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMABFLJXPVOIRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(NS2(=O)=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitrophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the reaction of 3-nitroaniline with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then cyclized with thionyl chloride to yield the desired benzothiadiazine compound. The reaction conditions generally require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-nitrophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the thiadiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly employed.

Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives with varying degrees of oxidation.

Reduction: Amino derivatives.

Substitution: Halogenated, alkylated, or acylated derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-(3-nitrophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the reaction of appropriate nitrophenyl derivatives with benzothiadiazine precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Properties

Research indicates that benzothiadiazine derivatives exhibit notable antimicrobial activity. For instance, compounds similar to 3-(3-nitrophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine have shown effectiveness against various bacterial strains. A study highlighted the synthesis of related compounds that demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Benzothiadiazine Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | 8 µg/mL |

Anticancer Activity

The anticancer potential of benzothiadiazine derivatives has been extensively studied. For example, a related compound was found to inhibit the growth of non-small cell lung cancer cell lines with a GI50 value of 0.34 µM . The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Case Study: Anticancer Screening

A recent study screened various benzothiadiazine derivatives for their anticancer properties using multiple cancer cell lines. The results indicated that certain modifications to the benzothiadiazine structure significantly enhanced cytotoxicity against specific cancer types .

Antiparasitic Applications

Emerging research suggests that benzothiadiazine derivatives may have broad-spectrum antiparasitic activity. A high-throughput screening program identified several compounds with activity against Trypanosoma brucei and Leishmania species. Notably, one derivative demonstrated an EC50 value of 0.18 µM against T. brucei, indicating strong antiparasitic potential .

Table 2: Antiparasitic Activity of Benzothiadiazine Derivatives

| Compound Name | Parasite Species | EC50 (µM) |

|---|---|---|

| Compound C | T. brucei | 0.18 |

| Compound D | L. infantum | 7.6 |

| This compound | T. cruzi | 0.45 |

Mechanism of Action

The mechanism of action of 3-(3-nitrophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Structural Modifications and Binding Modes

Benzothiadiazine dioxides exhibit diverse pharmacological profiles based on substituent patterns. Key comparisons include:

Compound 11m (4-Cyclopropyl-7-(3-methoxyphenoxy)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide)

- Structure: Features a 7-phenoxy group and 4-cyclopropyl substitution.

- Binding Mode : Occupies subsites A and C at the GluA2-LBD dimer interface, binding as one molecule per dimer. This contrasts with earlier derivatives (e.g., compound 3) that bind in two copies per dimer .

- Potency: EC50 = 2.0 nM in calcium flux assays, making it the first benzothiadiazine dioxide to achieve nanomolar potency .

IDRA21 (7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide)

- Structure : Chloro and methyl groups at positions 7 and 3, respectively.

- Application : A reference AMPAR PAM with moderate potency. Its binding involves stabilizing the dimer interface of GluA2-LBD .

Compound 12b (7-Chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide)

- Structure : Fluorinated alkyl chain at the 4-position.

- Pharmacokinetics : Enhanced metabolic stability due to fluorine substitution, with significant cognitive enhancement in vivo after oral administration .

Aldose Reductase Inhibitors (e.g., Compound 9m)

- Structure : N2-Benzyl and N4-acetic acid substitutions.

- Activity: IC50 = 0.032 μM against aldose reductase, highlighting the scaffold’s adaptability for non-AMPA targets .

3-(3-Nitrophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxide

- Structure : Unique 3-nitrophenyl group, introducing strong electron-withdrawing effects.

- Direct binding data are lacking, but parallels to subsite C occupation (as in compound 3) are plausible .

Pharmacological and Therapeutic Profiles

Key Differences and Innovations

This contrasts with electron-donating groups (e.g., methoxy in 11m) . Steric Effects: The bulkier nitro group could impede binding in multi-copy modes (e.g., compound 3’s two-molecule binding) .

Therapeutic Scope :

- While most benzothiadiazine dioxides target AMPA receptors, substitutions like N4-acetic acid (aldose reductase inhibitors) or fluorinated alkyl chains (12b) expand applications to metabolic and neurodegenerative diseases, respectively .

In Vivo Efficacy :

- Fluorinated derivatives (e.g., 12b) demonstrate oral bioavailability and blood-brain barrier penetration, critical for cognitive enhancers . The nitro derivative’s pharmacokinetics remain unstudied but warrant investigation.

Biological Activity

3-(3-nitrophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 288.26 g/mol. Its structural features include a benzothiadiazine core, which is known for its ability to interact with various biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

- Antioxidant Activity : Studies have shown that derivatives of benzothiadiazines possess significant antioxidant properties, which can mitigate oxidative stress in biological systems.

- Antimicrobial Effects : The compound has demonstrated antibacterial and antifungal activities against various pathogens.

- Anti-inflammatory Properties : It has been implicated in reducing inflammation in cellular models, suggesting potential use in treating inflammatory diseases.

- Cytotoxicity : Preliminary studies indicate that it may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential.

The mechanisms through which this compound exerts its effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory processes and microbial growth.

- Interaction with Cellular Pathways : It may modulate signaling pathways related to apoptosis and cell proliferation, particularly in cancer cells.

Research Findings and Case Studies

Recent studies have provided valuable insights into the biological activity of this compound:

- Antioxidant Studies : A study evaluating the antioxidant capacity revealed that the compound effectively scavenges free radicals, showing promise for applications in oxidative stress-related conditions .

- Antimicrobial Assays : In vitro tests demonstrated that the compound exhibits significant inhibitory activity against both Gram-positive and Gram-negative bacteria as well as fungi .

- Cytotoxicity Testing : In a series of cytotoxicity assays against various cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values indicating substantial cytotoxic effects .

Data Summary Table

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide derivatives, and how can they be optimized for nitro-substituted analogs?

The synthesis of benzothiadiazine dioxides typically involves condensation of o-aminobenzenesulfonamides with urea or isocyanates under reflux conditions . For nitro-substituted derivatives, recent advances utilize tandem amidation or intramolecular aza-Wittig reactions to improve regioselectivity and yield. For example, the aza-Wittig reaction with o-azidobenzenesulfonic acid precursors allows efficient cyclization to form the thiadiazine core, which can be further functionalized at the 3- or 7-position . Optimization may involve adjusting reaction solvents (e.g., DMF vs. THF), temperature gradients, and catalytic systems (e.g., iron-catalyzed nitro reduction for intermediates) .

Q. How are structural features of benzothiadiazine dioxides characterized, and what analytical techniques validate their purity and stability?

Key techniques include:

- NMR spectroscopy : To confirm substitution patterns (e.g., nitrophenyl groups at the 3-position) and diastereomeric purity .

- X-ray crystallography : Resolves conformational preferences, such as boat vs. chair conformations in the thiadiazine ring, critical for receptor binding .

- HPLC/UPLC : Validates hydrolytic stability under accelerated conditions (e.g., 85% humidity) to detect degradation products like sulfonamide derivatives .

- Mass spectrometry (LCMS) : Ensures molecular ion integrity and detects trace impurities .

Advanced Research Questions

Q. How do substituents at the 3- and 7-positions influence AMPA receptor modulation, and what experimental models quantify this activity?

Substituents at the 7-position (e.g., fluoro, chloro) enhance AMPA receptor potency by reducing desensitization. For example, 7-fluoro substitution in compound 12a (EC50 = 2.0 nM in GluA2-expressing HEK293 cells) improves binding to the dimer interface of the ligand-binding domain (GluA2-LBD), as confirmed by SAXS and X-ray crystallography . In contrast, 3-nitrophenyl groups may sterically hinder receptor interaction unless paired with flexible alkyl chains (e.g., 4-cyclopropyl groups) to optimize hydrophobic contacts . Activity is quantified via:

Q. What computational strategies predict the binding mode of nitro-substituted benzothiadiazines to AMPA receptors, and how do they inform SAR studies?

Molecular docking simulations using GluA2-LBD crystal structures (PDB: 3H6V) reveal that nitro groups at the 3-position engage in π-π stacking with Tyr450 and hydrogen bonding with Thr686 . Free energy perturbation (FEP) calculations further refine substituent effects on binding affinity. For example, fluorinated alkyl chains at the 4-position (e.g., 2-fluoroethyl in 12b ) improve metabolic stability by reducing CYP450 oxidation, as shown in comparative MD simulations with non-fluorinated analogs .

Q. How do benzothiadiazine dioxides exhibit dual pharmacological activities (e.g., cognitive enhancement and aldose reductase inhibition), and what experimental designs resolve mechanism-specific effects?

Dual activity arises from structural promiscuity:

- AMPA modulation : Requires a planar thiadiazine ring and electron-withdrawing groups (e.g., -NO2) to stabilize receptor dimerization .

- Aldose reductase inhibition : Depends on acetic acid substituents at N4 and halogenated benzyl groups at N2, which block the enzyme's active site (IC50 = 0.032–0.975 μM) .

To isolate mechanisms, researchers use: - Knockout models : GluA2-deficient mice to exclude AMPA-mediated effects.

- Enzyme inhibition assays : Recombinant aldose reductase (ALR2) with sorbitol accumulation metrics in diabetic rat sciatic nerves .

Q. What methodologies assess the metabolic stability and toxicity of nitro-substituted benzothiadiazines, particularly in preclinical development?

- Microsomal stability assays : Incubation with rat liver microsomes (RLM) identifies major metabolites (e.g., oxidative deamination of 4-alkyl chains) .

- Cytotoxicity screening : NCI-60 cell line panels evaluate selectivity; for example, BTZ-27 shows IC50 < 10 μM against leukemia but >50 μM in normal fibroblasts .

- In silico toxicity prediction : QSAR models prioritize compounds with low hERG channel affinity and minimal Ames test mutagenicity .

Data Contradictions and Resolution

Q. Discrepancies in reported AMPA receptor EC50 values for structurally similar analogs: How can experimental variability be minimized?

Variability arises from differences in receptor subunit composition (GluA2 vs. GluA1/3), expression systems (Xenopus oocytes vs. HEK293), and assay conditions (agonist concentration, voltage clamp settings). Standardization using reference compounds (e.g., IDRA-21) and orthogonal validation via radioligand binding (e.g., [<sup>3</sup>H]AMPA displacement) improves reproducibility .

Q. Conflicting SAR trends for 7-substituted derivatives: Why do some fluoro analogs show reduced potency despite enhanced lipophilicity?

Fluorine's electronegativity may disrupt key hydrogen bonds (e.g., with Ser754 in GluA2-LBD) or induce conformational strain. Pairing fluoro substituents with bulky groups (e.g., 3-methoxyphenoxy) restores activity by compensating for steric clashes, as seen in compound 11m (EC50 = 2.0 nM) .

Methodological Tables

Table 1. Key In Vitro Assays for Benzothiadiazine Dioxide Characterization

Table 2. Structural Modifications and Pharmacological Outcomes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.